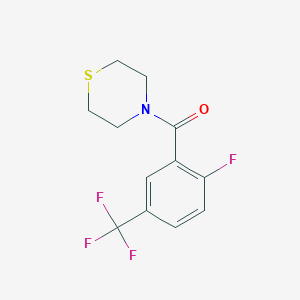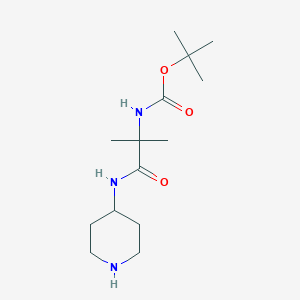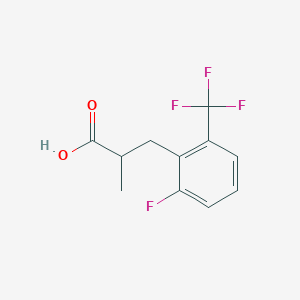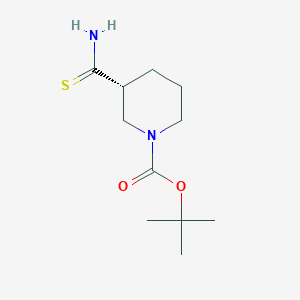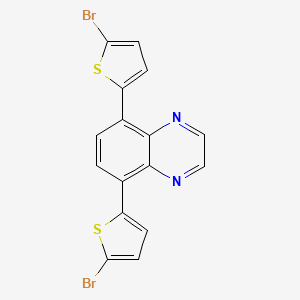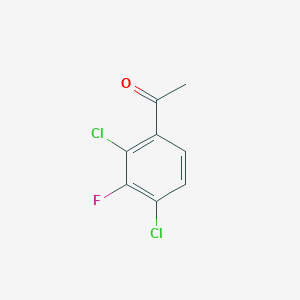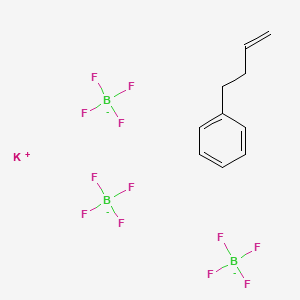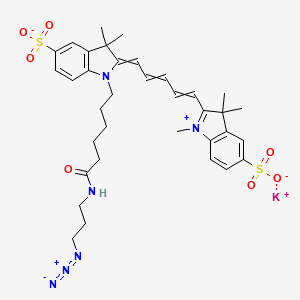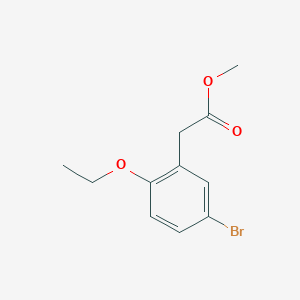
Methyl 2-(5-bromo-2-ethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-bromo-2-ethoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-ethoxyphenyl)acetate typically involves the esterification of 2-(5-bromo-2-ethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{2-(5-bromo-2-ethoxyphenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-bromo-2-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices. The reaction is usually performed under reflux.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. The reaction conditions depend on the desired oxidation state of the product.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylacetic acid derivatives.
Hydrolysis: The major products are 2-(5-bromo-2-ethoxyphenyl)acetic acid and methanol.
Oxidation: Depending on the conditions, products can include 2-(5-bromo-2-ethoxyphenyl)acetaldehyde or 2-(5-bromo-2-ethoxyphenyl)acetic acid.
Applications De Recherche Scientifique
Methyl 2-(5-bromo-2-ethoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the interactions of brominated phenylacetic acid derivatives with biological systems.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-bromo-2-ethoxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ethoxy group can interact with the active site of the target molecule, leading to changes in its activity. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Methyl 2-(5-bromo-2-ethoxyphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(5-bromo-2-methoxyphenyl)acetate: This compound has a methoxy group instead of an ethoxy group. The difference in the alkyl chain length can affect the compound’s reactivity and interactions with biological targets.
Methyl 2-(5-chloro-2-ethoxyphenyl)acetate: Here, the bromine atom is replaced by a chlorine atom. The smaller size and different electronegativity of chlorine can lead to variations in the compound’s chemical and biological properties.
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: The ethoxy group is replaced by a hydroxy group. This change can significantly alter the compound’s solubility and reactivity, particularly in aqueous environments.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
methyl 2-(5-bromo-2-ethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-10-5-4-9(12)6-8(10)7-11(13)14-2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
FVFWBCARJYXGSU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


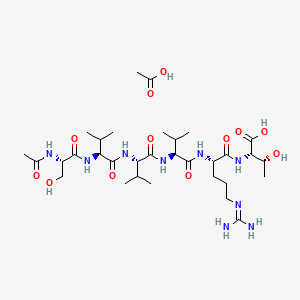
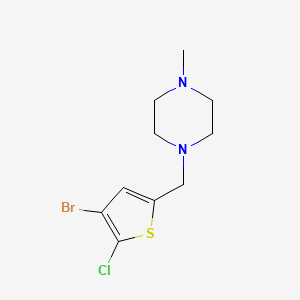
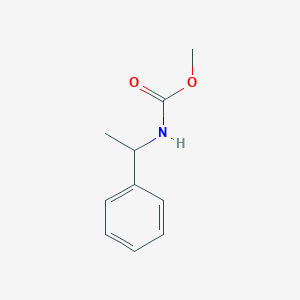
![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)

